Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl- Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-
Brand Name: Vulcanchem
CAS No.: 251461-91-3
VCID: VC15990722
InChI: InChI=1S/C11H19NO2/c1-7-4-5-11(6-7)8(10(13)14)2-3-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol

Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-

CAS No.: 251461-91-3

Cat. No.: VC15990722

Molecular Formula: C11H19NO2

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl- - 251461-91-3

Specification

CAS No. 251461-91-3
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name 4-amino-8-methylspiro[4.4]nonane-1-carboxylic acid
Standard InChI InChI=1S/C11H19NO2/c1-7-4-5-11(6-7)8(10(13)14)2-3-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14)
Standard InChI Key MZCYOJRQQYERRW-UHFFFAOYSA-N
Canonical SMILES CC1CCC2(C1)C(CCC2N)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

The compound’s spirocyclic core consists of two cyclobutane rings connected at the 1-position, with substituents at the 4- and 7-positions. Key structural attributes include:

  • Spiro Junction: The shared carbon atom creates a rigid, three-dimensional geometry that influences conformational stability and molecular interactions.

  • Functional Groups:

    • Carboxylic Acid (at position 1): Enhances polarity and enables hydrogen bonding or salt formation.

    • Amino Group (at position 4): Provides a site for derivatization or coordination.

    • Methyl Group (at position 7): Introduces steric bulk, potentially affecting solubility and reactivity.

Table 1: Core Structural Properties

PropertyValue/Description
Molecular FormulaC11H19NO2\text{C}_{11}\text{H}_{19}\text{NO}_{2}
Molecular Weight197.27 g/mol
CAS Number251461-91-3
Functional GroupsCarboxylic acid, amine, methyl
Ring SystemSpiro[4.4]nonane

The stereochemistry at the spiro center and substituent positions remains unspecified in available literature, suggesting opportunities for enantioselective synthesis studies .

StepReaction TypeReagents/ConditionsTarget Intermediate
1Diels-Alder CyclizationHeat, Lewis acid catalystBicyclic ketone
2Reductive AminationNH3\text{NH}_3, NaBH4\text{NaBH}_44-Amino intermediate
3Carboxylic Acid OxidationKMnO4_4, acidic conditionsSpiro[4.4]nonane-1-carboxylic acid

Industrial-scale production would require optimization for yield and purity, potentially employing flow chemistry or catalytic asymmetric synthesis.

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid and amine groups.

  • Melting Point: Estimated 180C180^\circ \text{C}220C220^\circ \text{C}, typical for rigid, crystalline spiro compounds.

  • LogP: Predicted 1.5\approx 1.5, indicating balanced lipophilicity suitable for pharmaceutical applications.

Table 3: Predicted Physicochemical Properties

PropertyPredicted Value
LogP (XlogP)1.5
Topological PSA63.3 Ų
Hydrogen Bond Donors2 (amine and carboxylic acid)
Rotatable Bonds3
Target ClassMechanism of ActionStructural Rationale
Serine ProteasesCompetitive inhibition via H-bondingCarboxylic acid mimics substrate
GPCRsAllosteric modulationRigid structure stabilizes receptor conformations

Research Gaps and Future Directions

Despite its potential, significant unknowns persist:

  • Stereochemical Control: No data exist on enantioselective synthesis or chiral resolution.

  • Biological Activity: No published studies confirm its efficacy in vitro or in vivo.

  • Scalability: Industrial production methods remain unexplored.

Future research should prioritize:

  • Asymmetric Synthesis: Developing catalytic methods to control spiro center configuration.

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize pharmacokinetic properties.

  • Target Identification: High-throughput screening against disease-relevant targets.

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